molecular formula C10H9ClN2O B2840026 N-(2-chlorobenzyl)-2-cyanoacetamide CAS No. 64488-07-9

N-(2-chlorobenzyl)-2-cyanoacetamide

Cat. No.: B2840026
CAS No.: 64488-07-9
M. Wt: 208.65
InChI Key: OBRPXZYTBBNYPA-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-cyanoacetamide: is an organic compound that features a benzyl group substituted with a chlorine atom, a cyano group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-2-cyanoacetamide typically involves the reaction of 2-chlorobenzyl chloride with cyanoacetamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the cyanoacetamide acts as a nucleophile, attacking the electrophilic carbon of the 2-chlorobenzyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorobenzyl)-2-cyanoacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Hydrolysis: The cyano group can be hydrolyzed to form carboxamide or carboxylic acid derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydroxide) and an organic solvent (e.g., ethanol).

    Hydrolysis: Acidic or basic conditions with water or alcohol as the solvent.

    Reduction: Reducing agents such as lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Hydrolysis: Carboxamide or carboxylic acid derivatives.

    Reduction: Benzylamine derivatives.

Scientific Research Applications

Chemistry: N-(2-chlorobenzyl)-2-cyanoacetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound has been investigated for its potential as an antimicrobial agent. It has shown inhibitory activity against certain bacterial enzymes, making it a candidate for the development of new antibiotics .

Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments. Its versatility in chemical reactions makes it useful in various industrial applications.

Comparison with Similar Compounds

Uniqueness: N-(2-chlorobenzyl)-2-cyanoacetamide is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. Its cyano and acetamide groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-9-4-2-1-3-8(9)7-13-10(14)5-6-12/h1-4H,5,7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRPXZYTBBNYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 80.5 g. (0.71 mole) of ethyl cyanoacetate and 100 g. (0.71 mole) of 2-chlorobenzylamine in 200 ml. of absolute ethanol heated at reflux for 2 hours and then allowed to stand at ambient temperature overnight. The solvent is removed in vacuo and the residue is recrystallized from ether/pentane to give 56 g. (38% yield) of the desired product as a near white solid, m.p. 102°-4° C.;ν3300 (NH), 2270 (CN), and 1650 cm.-1 (C=O);δ8.7 (broad, 1H, NH), 7.35 (broad s, 4H, aromatic protons), 4.40 (d, 2H, benzyl methylene) and 3.7 (broad s, 2H, CH2CO).
Quantity
0.71 mol
Type
reactant
Reaction Step One
Quantity
0.71 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
38%

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